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Abstract
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate

transporter (NaCT), is a critical protein predominantly expressed on the sinusoidal membrane

of hepatocytes. It plays a pivotal role in hepatic metabolism by importing extracellular citrate

into liver cells. This influx of citrate serves as a key precursor for vital biosynthetic pathways,

including de novo lipogenesis and cholesterol synthesis. Dysregulation of SLC13A5 expression

and activity is increasingly implicated in the pathophysiology of metabolic diseases such as

non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. This technical guide

provides a comprehensive overview of the function of SLC13A5 in liver cells, detailing its

molecular mechanisms, involvement in metabolic pathways, and its potential as a therapeutic

target. The guide includes a compilation of quantitative data, detailed experimental protocols

for studying SLC13A5, and visualizations of key pathways and workflows to facilitate a deeper

understanding for researchers and drug development professionals.

Introduction: The Central Role of Citrate in Hepatic
Metabolism
Cytosolic citrate is a crucial metabolic node in hepatocytes, linking carbohydrate metabolism

with fatty acid and cholesterol biosynthesis. While citrate is produced within the mitochondria

through the tricarboxylic acid (TCA) cycle, it can also be transported into the cytosol from the
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extracellular space. SLC13A5 is the primary transporter responsible for this influx of circulating

citrate into liver cells.[1] Once in the cytosol, citrate serves two main purposes:

Precursor for Biosynthesis: ATP-citrate lyase (ACLY) cleaves cytosolic citrate into acetyl-CoA

and oxaloacetate. Acetyl-CoA is the fundamental building block for the synthesis of fatty

acids, cholesterol, and isoprenoids.[2]

Allosteric Regulation: Citrate acts as a feedback inhibitor of phosphofructokinase-1 (PFK1), a

key regulatory enzyme in glycolysis, thereby modulating glucose metabolism.[1]

Given its central role in providing the substrate for lipogenesis, the regulation and activity of

SLC13A5 are of significant interest in the context of metabolic diseases characterized by

excess lipid accumulation in the liver.

SLC13A5: A Sodium-Coupled Citrate Transporter
SLC13A5 is a member of the solute carrier family 13 and functions as a sodium-dependent

dicarboxylate and tricarboxylate cotransporter. It is highly expressed in the liver, with lower

expression levels observed in the brain and testis.[1][3] In hepatocytes, SLC13A5 is localized

to the sinusoidal (basolateral) membrane, positioning it to efficiently take up citrate from the

bloodstream.[4] The transport mechanism is electrogenic, with a stoichiometry of 4 Na+ ions

co-transported with one citrate molecule.

There are notable species-specific differences in the kinetic properties of SLC13A5. The

human transporter is characterized as a low-affinity, high-capacity system, whereas the rodent

counterpart is a high-affinity, low-capacity transporter. This difference is crucial when

extrapolating findings from rodent models to human physiology.

Quantitative Data on SLC13A5 Function in Liver
Cells
The following tables summarize key quantitative data related to SLC13A5 expression and

function in liver cells, compiled from various studies.
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Parameter
Cell
Type/Model

Condition Value Reference

mRNA

Expression
Human Tissues Normal

Highest in liver,

followed by

testis, brain,

spleen

[1][3]

Human Liver
NAFLD with high

IL-6

2-fold higher

than patients

with low IL-6

[5]

mRNA Induction
Human Primary

Hepatocytes

Rifampicin (10

µM)

12- to 27-fold

increase
[6]

Human Primary

Hepatocytes

Phenobarbital (1

mM)

Robust induction,

comparable to

Rifampicin

[7]

siRNA

Knockdown

Efficiency

Mouse Liver (in

vivo)

Liver-selective

siRNA

>60%

suppression of

mINDY mRNA

[8]

Effect on Lipid

Accumulation
HepG2 Cells

SLC13A5

Knockdown

Significant

decrease in lipid

content

Mouse Liver (in

vivo)

siRNA-mediated

mINDY

knockdown

Prevention of

neutral lipid and

triglyceride

accumulation

[8]

Table 1: Quantitative Data on SLC13A5 Expression and Modulation. This table provides a

summary of the observed changes in SLC13A5 expression under different conditions and the

impact of its modulation.
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Parameter
Cell
Type/Model

Condition Observation Reference

De Novo

Lipogenesis
HepG2 Cells

SLC13A5

Knockdown
Decreased [9]

Triglyceride

Levels

Mouse Liver (in

vivo)

siRNA-mediated

mINDY

knockdown

Reduced [8]

Insulin Sensitivity
Mouse Liver (in

vivo)

siRNA-mediated

mINDY

knockdown

Improved [8]

Hepatic Glucose

Production

SLC13a5

Knockout Mice

Hyperinsulinemic

-euglycemic

clamp

Suppression [10]

Table 2: Functional Consequences of Altered SLC13A5 Activity. This table highlights the key

metabolic outcomes associated with the modulation of SLC13A5 function in liver cells.

Signaling Pathways and Regulatory Mechanisms
The expression and activity of SLC13A5 in liver cells are tightly regulated by a network of

signaling pathways, primarily in response to xenobiotics, inflammatory signals, and hormonal

cues.

Transcriptional Regulation by Nuclear Receptors
The pregnane X receptor (PXR), a nuclear receptor known for its role in sensing foreign

chemicals, is a key transcriptional activator of the SLC13A5 gene.[6][11] Activation of PXR by

drugs like rifampicin and phenobarbital leads to a robust induction of SLC13A5 expression in

human primary hepatocytes.[6][7] This regulation occurs through the binding of the PXR/RXR

heterodimer to specific response elements in the SLC13A5 gene.
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Figure 1: PXR-mediated transcriptional regulation of SLC13A5.

Role in De Novo Lipogenesis
The citrate transported into the hepatocyte by SLC13A5 is a primary source of cytosolic acetyl-

CoA for de novo lipogenesis (DNL). This pathway is central to the development of hepatic

steatosis.
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Figure 2: Role of SLC13A5 in hepatic de novo lipogenesis.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

function of SLC13A5 in liver cells.

siRNA-Mediated Knockdown of SLC13A5 in HepG2 Cells
Objective: To specifically reduce the expression of SLC13A5 in a human hepatoma cell line to

study its functional consequences.

Materials:

HepG2 cells

Opti-MEM I Reduced Serum Medium

Lipofectamine RNAiMAX Transfection Reagent

SLC13A5-specific siRNA and a non-targeting control siRNA (20 µM stocks)

6-well tissue culture plates

Standard cell culture reagents (DMEM, FBS, PBS)

Procedure:

Cell Seeding: The day before transfection, seed HepG2 cells in 6-well plates at a density that

will result in 60-80% confluency at the time of transfection.

Preparation of siRNA-Lipofectamine Complexes (per well):

In a sterile microcentrifuge tube, dilute 5 µL of the 20 µM siRNA stock (SLC13A5-specific

or control) into 245 µL of Opti-MEM I medium. Mix gently.

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 245 µL of Opti-MEM I

medium. Mix gently and incubate for 5 minutes at room temperature.

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and

incubate for 20-30 minutes at room temperature to allow complex formation.
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Transfection:

Aspirate the culture medium from the HepG2 cells.

Add the 500 µL of the siRNA-Lipofectamine complex mixture to each well.

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

After the incubation, add 1.5 mL of complete growth medium (DMEM with 10% FBS) to

each well.

Post-Transfection Analysis:

Incubate the cells for 48-72 hours post-transfection.

Harvest the cells for downstream analysis, such as qRT-PCR to confirm SLC13A5

knockdown or functional assays like lipid accumulation analysis.

Quantification of Lipid Accumulation using Oil Red O
Staining
Objective: To visualize and quantify intracellular lipid droplets in hepatocytes following

modulation of SLC13A5 expression or activity.

Materials:

Hepatocytes (e.g., HepG2 cells) cultured on coverslips in a 24-well plate

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Oil Red O stock solution (0.5% w/v in isopropanol)

60% Isopropanol

Hematoxylin solution (for counterstaining)
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Mounting medium

Microscope

Procedure:

Cell Fixation:

Aspirate the culture medium and gently wash the cells twice with PBS.

Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 20 minutes at

room temperature.

Wash the cells three times with PBS.

Staining:

Aspirate the PBS and add 500 µL of 60% isopropanol to each well. Incubate for 5 minutes

at room temperature.

Prepare the Oil Red O working solution by diluting the stock solution with distilled water

(e.g., 6 parts stock to 4 parts water). Allow it to sit for 10 minutes and then filter.

Aspirate the isopropanol and add enough Oil Red O working solution to cover the cells.

Incubate for 15-20 minutes at room temperature.

Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water to remove

excess stain.

Counterstaining and Mounting:

(Optional) Counterstain the nuclei by incubating with hematoxylin for 1 minute, followed by

thorough washing with water.

Mount the coverslips onto microscope slides using an aqueous mounting medium.

Quantification:
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Visualize the lipid droplets (stained red) under a microscope.

For quantitative analysis, after staining and washing, add 100% isopropanol to each well

to elute the dye from the lipid droplets.

Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at

approximately 510 nm using a plate reader. The absorbance is proportional to the amount

of lipid.[12][13]

Metabolomic Analysis of Liver Tissue from SLC13A5
Knockout Mice
Objective: To identify and quantify changes in the metabolic profile of the liver in the absence of

SLC13A5 function.[14]

Materials:

Liver tissue from SLC13A5 knockout and wild-type mice

Liquid nitrogen

Homogenizer

Extraction solvent (e.g., 80% methanol)

Centrifuge

LC-MS/MS system

Procedure:

Sample Collection and Quenching:

Excise the liver tissue from the mice immediately after euthanasia.

Snap-freeze the tissue in liquid nitrogen to quench metabolic activity. Store at -80°C until

analysis.
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Metabolite Extraction:

Weigh a small piece of the frozen liver tissue (e.g., 20-50 mg).

Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) on ice.

Vortex the homogenate vigorously and incubate on ice for 15-20 minutes to allow for

protein precipitation.

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

Sample Preparation for LC-MS/MS:

Carefully collect the supernatant containing the metabolites.

Dry the supernatant using a vacuum concentrator.

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., a

mixture of water and acetonitrile).

LC-MS/MS Analysis:

Inject the reconstituted samples into the LC-MS/MS system.

Separate the metabolites using a suitable chromatography column and method.

Detect and identify the metabolites based on their mass-to-charge ratio and fragmentation

patterns.

Data Analysis:

Process the raw data using appropriate software to identify and quantify the metabolites.

Perform statistical analysis to compare the metabolic profiles of the SLC13A5 knockout

and wild-type liver tissues and identify significantly altered metabolites and pathways.[15]

Experimental and Logical Workflow
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The following diagram illustrates a typical workflow for investigating the function of SLC13A5 in

liver cells, from initial hypothesis to functional validation.

Hypothesis:
SLC13A5 is involved in

hepatic steatosis

In Vitro Studies
(e.g., HepG2 cells)

In Vivo Studies
(e.g., Mouse models)

siRNA Knockdown
of SLC13A5

Overexpression
of SLC13A5

SLC13A5 Knockout
Mouse

High-Fat Diet
Challenge

Gene Expression Analysis
(qRT-PCR, Western Blot)

Lipid Accumulation
(Oil Red O, Triglyceride Assay)

Metabolomic Profiling
(LC-MS)

Functional Assays
(Citrate Uptake, Glucose Production)

Data Analysis and
Interpretation

Conclusion:
Role of SLC13A5 in

hepatic steatosis confirmed
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b606064#function-of-slc13a5-in-liver-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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